molecular formula C23H19ClN2O3 B11633283 (5Z)-3-(4-chlorobenzyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione

Cat. No.: B11633283
M. Wt: 406.9 g/mol
InChI Key: PJDMMKZUPHRLHO-MOSHPQCFSA-N
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Description

(5Z)-3-(4-chlorobenzyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, an ethoxynaphthalenyl group, and an imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-chlorobenzyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with 2-ethoxynaphthalene in the presence of a base to form the corresponding benzyl ether. This intermediate is then reacted with imidazolidine-2,4-dione under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-chlorobenzyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(4-chlorobenzyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of specific structural modifications on biological activity. It can serve as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various medical conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure makes it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorobenzyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Benzyl chloride: Shares the benzyl group but differs in its reactivity and applications.

    Ringer’s lactate solution: Contains lactate and chloride ions but is used primarily in medical applications as an electrolyte solution.

Uniqueness

(5Z)-3-(4-chlorobenzyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-ethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C23H19ClN2O3/c1-2-29-21-12-9-16-5-3-4-6-18(16)19(21)13-20-22(27)26(23(28)25-20)14-15-7-10-17(24)11-8-15/h3-13H,2,14H2,1H3,(H,25,28)/b20-13-

InChI Key

PJDMMKZUPHRLHO-MOSHPQCFSA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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